1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
Overview
Description
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a heterocyclic compound with nitrogen atoms in its structureThe compound has a molecular weight of 238.76 and is typically stored in a refrigerator to maintain its stability .
Preparation Methods
The synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride involves several steps, starting with the preparation of the core pyrrole structure. The synthetic route typically includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrole ring.
Benzylation: The pyrrole ring is then benzylated to introduce the benzyl group at the desired position.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride can be compared with other similar compounds, such as:
1-Benzyloctahydropyrrolo[3,4-b]pyrrole: This compound lacks the hydrochloride group and has different solubility and stability properties.
Octahydropyrrolo[3,4-b]pyrrole: This compound lacks the benzyl group, resulting in different chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15;/h1-5,12-14H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALGJLJNZAKJTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.